

Foundational Research on C(YIGSR)₃-NH₂ in Tissue Engineering: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

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This technical guide provides an in-depth overview of the foundational principles and applications of the synthetic peptide C(YIGSR)₃-NH₂ in the field of tissue engineering. Drawing upon research into its constituent components—the laminin-derived YIGSR motif, multimerization strategies, and terminal modifications—this document outlines the peptide's mechanism of action, key experimental data, detailed protocols for its use, and the signaling pathways it modulates.

Introduction: Rationale and Design

The synthetic peptide C(YIGSR)₃-NH₂ is a biomimetic molecule designed to replicate the cell-adhesive functions of the native extracellular matrix (ECM) protein, laminin. The design is based on several key principles to maximize biological activity and utility in tissue engineering scaffolds.

- **Core Bioactive Sequence (YIGSR):** The pentapeptide sequence Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) is a well-characterized functional motif derived from the β1 chain of laminin.^{[1][2][3]} It is a primary binding site for cell surface receptors, including the 67-kDa laminin receptor and various integrins, thereby promoting cell adhesion, migration, proliferation, and differentiation.^{[4][5]}
- **Multimerization ((YIGSR)₃):** Research has demonstrated that the biological activity of YIGSR is significantly enhanced when presented in a multimeric or tandem-repeat format.^{[1][2]} By

presenting three copies of the YIGSR sequence, the peptide can achieve a higher local density of binding motifs. This multivalency increases the avidity for cell surface receptors, leading to more robust cell adhesion and stronger downstream signaling compared to its monomeric counterpart. Studies on multimeric YIGSR peptides assembled on lysine cores show that activity increases with the number of repeats, a principle leveraged in this trimeric design.^{[1][2]}

- **N-Terminal Cysteine (C):** The addition of a cysteine residue at the N-terminus provides a reactive thiol (-SH) group. This is a standard biochemical strategy to enable covalent immobilization of the peptide onto biomaterial scaffolds, such as hydrogels, polymers, or metal surfaces, through thiol-ene chemistry or other conjugation methods.^[6] This ensures stable, long-term presentation of the bioactive motifs.
- **C-Terminal Amidation (-NH₂):** The C-terminus of the peptide is amidated to increase its stability. This modification prevents degradation by carboxypeptidases, thereby extending the peptide's biological half-life within the complex enzymatic environment of cell culture or in vivo applications.^{[1][2]}

Collectively, the C(YIGSR)₃-NH₂ peptide represents a rationally designed tool for functionalizing biomaterials to create scaffolds that actively guide and support tissue regeneration.

Quantitative Data from Foundational YIGSR Studies

The following tables summarize key quantitative findings from studies on monomeric and multimeric YIGSR peptides, which provide the basis for the expected performance of C(YIGSR)₃-NH₂.

Table 1: In Vitro Cellular Responses to YIGSR Peptides

Cell Type	Peptide Form	Concentration / Condition	Key Finding	Citation
Neonatal Cardiac Myocytes	Monomeric YIGSR	Coated Silicone Surface	50% reduction in Focal Adhesion Kinase (FAK) protein expression compared to native laminin.	[3][4]
Human Umbilical Vein ECs (HUVEC)	Monomeric YIGSR	1.5 mM in Spheroid Culture	Determined to be the optimal concentration for spheroid enlargement and viability for vascularization.	[5]
Murine Macrophages (M1)	Monomeric YIGSR	5 mM (soluble)	Highest increase in inducible nitric oxide synthase (iNOS) expression, indicating a pro-inflammatory response.	[7]
Murine Macrophages (M0)	Monomeric YIGSR	8 mM (soluble)	Reduced cell count from 646 (control) to 149, suggesting competition with protein adhesion at high doses.	[7]
Mammary Epithelial Cells (10A.ErbB2)	Monomeric YIGSR	1 mM in PEG Hydrogel	Increased diameter of cell structures, indicating	[8]

			enhanced growth/invasion.	
Spermatogonial Stem Cells (SSCs)	Nap-E7-YIGSR (Self-assembling)	Coated on PCL Fibers	Live/dead assay showed >98% cell viability, indicating no cytotoxicity.	[9]

Table 2: In Vivo and Functional Outcomes of YIGSR Peptides

Model System	Peptide Form	Administration / Application	Key Finding	Citation
B16-F10 Melanoma Mouse Model	Ac-(YIGSRG) ₁₆ (Ac-Y16)	0.2 mg/mouse, co-injected with cells	97% inhibition of lung colony formation.	[1][2]
B16-F10 Melanoma Mouse Model	Ac-YIGSR-NH ₂ (Ac-Y1)	0.2 mg/mouse, co-injected with cells	50% inhibition of lung colony formation, demonstrating lower activity than multimer.	[1][2]
Mouse Tail Lymphedema Model	Monomeric YIGSR	Intra-abdominal injections	27% reduction in tail lymphedema volume by day 14.	[5]
Rat Sciatic Nerve Injury	CDPGYIGSR	Covalently bound to chitosan nerve conduit	Enhanced nerve regeneration, promoting axonal sprouting and bridging across a 15 mm gap.	[6]

Core Signaling Pathways

The biological effects of C(YIGSR)₃-NH₂ are mediated through its interaction with cell surface receptors, which triggers intracellular signaling cascades that regulate cell behavior. The primary receptor for YIGSR is the non-integrin 67-kDa laminin receptor (67LR), though it also interacts with β 1-containing integrins.^{[4][5]}

Binding of the YIGSR motif initiates a cascade that influences cell adhesion, proliferation, and differentiation. A key downstream effector is Focal Adhesion Kinase (FAK), a critical protein in mediating signals from the ECM.^{[3][4]} However, studies show that while YIGSR promotes cell adhesion to a similar degree as native laminin, it may not fully replicate the downstream signaling, as evidenced by reduced FAK expression in cardiac myocytes.^[4] This suggests that while the peptide is a potent adhesion ligand, it may selectively activate certain pathways. Furthermore, YIGSR has been shown to modulate the activity of transcription factors within the MAPK and JAK/STAT pathways, including AP1, STAT1, and STAT3, in a cell-type-dependent manner.^[8] It can also influence the local cytokine environment by reducing TGF- β 1 levels in fibroblasts and skin equivalents.^[10]

Figure 1: Simplified YIGSR signaling pathway leading to changes in gene expression.

Experimental Protocols

This section provides generalized, detailed protocols for the synthesis, scaffold functionalization, and in vitro evaluation of C(YIGSR)₃-NH₂. These protocols are synthesized from standard methods reported in the literature.^{[9][11][12]}

Peptide Synthesis and Purification

Objective: To synthesize C(YIGSR)₃-NH₂ peptide using automated solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (Fmoc-C(Trt)-OH, Fmoc-Y(tBu)-OH, Fmoc-I-OH, Fmoc-G-OH, Fmoc-S(tBu)-OH, Fmoc-R(Pbf)-OH)

- Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Ice-cold diethyl ether
- RP-HPLC system with a C18 column
- Lyophilizer and Mass Spectrometer

Protocol:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.
- Amino Acid Coupling Cycles: Perform the following steps for each amino acid in the sequence (from C-terminus to N-terminus: R-S-G-I-Y-R-S-G-I-Y-C):
 - a. Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 10-15 minutes. Wash thoroughly with DMF.
 - b. Activation: Activate the next Fmoc-amino acid by dissolving it with HBTU and DIPEA in DMF.
 - c. Coupling: Add the activated amino acid solution to the reaction vessel and allow it to react for 1-2 hours.
 - d. Washing: Wash the resin extensively with DMF to remove excess reagents.
- Cleavage and Deprotection: After the final coupling step, wash the resin with dichloromethane and dry it under vacuum. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether. Centrifuge to pellet the peptide and decant the

ether.

- Purification: Re-dissolve the crude peptide in a water/acetonitrile solution. Purify the peptide using RP-HPLC. Collect fractions corresponding to the major peak.
- Verification and Lyophilization: Confirm the molecular weight of the purified peptide using mass spectrometry. Freeze-dry the pure fractions to obtain a white, fluffy powder. Store at -20°C.

Covalent Immobilization onto a Hydrogel Scaffold (Example: PEG-Maleimide)

Objective: To functionalize a polyethylene glycol (PEG) hydrogel with C(YIGSR)₃-NH₂ for 3D cell culture.

Materials:

- 4-arm PEG-Maleimide
- Thiol-containing crosslinker (e.g., Dithiothreitol, DTT)
- Purified C(YIGSR)₃-NH₂ peptide
- Sterile, buffered solution (e.g., PBS or HEPES, pH 7.0-7.4)
- Sterile cell suspension in culture medium

Protocol:

- Prepare Precursor Solutions: a. Prepare a stock solution of 4-arm PEG-Maleimide (e.g., 20% w/v) in the sterile buffer. b. Prepare a stock solution of the C(YIGSR)₃-NH₂ peptide (e.g., 10 mM) in the same buffer. c. Prepare a stock solution of the crosslinker DTT in the same buffer, ensuring the molar ratio of thiol groups (from DTT) to maleimide groups (from PEG) is appropriate for desired gel stiffness.
- Functionalization Reaction: In a sterile microcentrifuge tube, mix the PEG-Maleimide solution with the C(YIGSR)₃-NH₂ peptide solution. The maleimide groups on the PEG will react with the thiol group on the peptide's N-terminal cysteine. Allow this reaction to proceed for 30

minutes at 37°C. The amount of peptide added will determine the final concentration of bioactive motifs in the gel.

- **Cell Encapsulation and Gelation:** a. Gently mix the sterile cell suspension with the peptide-functionalized PEG solution. b. Add the DTT crosslinker solution to the cell/PEG/peptide mixture. Pipette gently to mix. The DTT will react with the remaining maleimide groups, crosslinking the polymer chains and forming the hydrogel. c. Immediately transfer the solution to a culture plate or mold. Gelation will typically occur within 5-15 minutes at 37°C.
- **Culture:** Once the gel is set, add cell culture medium and place the plate in an incubator.

Figure 2: General experimental workflow for creating and testing a C(YIGSR)₃-NH₂ scaffold.

Cell Adhesion Assay

Objective: To quantify the ability of a C(YIGSR)₃-NH₂-functionalized surface to promote cell adhesion.

Materials:

- Tissue culture plates (24- or 48-well)
- Surfaces coated with C(YIGSR)₃-NH₂ and control surfaces (e.g., uncoated, scrambled peptide)
- Cell line of interest (e.g., HUVECs, fibroblasts)
- Serum-free cell culture medium
- Calcein-AM or similar viability dye
- Fluorescence plate reader

Protocol:

- **Cell Preparation:** Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL. Serum is omitted to prevent confounding adhesion from serum proteins like fibronectin.

- **Seeding:** Add 200 μ L of the cell suspension to each well of the coated and control plates.
- **Incubation:** Incubate the plates at 37°C for a defined period (e.g., 60-90 minutes) to allow for initial cell attachment but not proliferation.
- **Washing:** Gently wash each well three times with PBS to remove non-adherent cells. Be consistent with the washing force across all wells.
- **Quantification:** a. Add medium containing Calcein-AM to each well and incubate for 30 minutes. b. Read the fluorescence intensity of each well using a plate reader (Excitation/Emission ~495/515 nm). c. The fluorescence intensity is directly proportional to the number of adherent, viable cells.
- **Analysis:** Normalize the fluorescence readings of the test surfaces to the control surfaces to determine the relative increase in cell adhesion.

Applications and Future Directions

The C(YIGSR)₃-NH₂ peptide is a versatile tool for a wide range of tissue engineering applications. Its ability to promote cell adhesion and influence cell behavior makes it suitable for:

- **Vascular Grafts:** Functionalizing the lumen of synthetic vascular grafts to promote rapid endothelialization, which can reduce thrombogenicity and improve long-term patency.[\[13\]](#)
- **Nerve Regeneration:** Incorporating the peptide into nerve guidance conduits to support neuron attachment and guide axonal extension across injury sites.[\[6\]](#)
- **Skin and Cardiac Tissue:** Enhancing scaffolds for skin equivalents or cardiac patches to improve cell integration and tissue formation.[\[4\]](#)[\[10\]](#)
- **3D Cell Culture Models:** Creating more physiologically relevant 3D hydrogel models for studying development, disease progression (e.g., cancer), and drug screening.[\[8\]](#)[\[14\]](#)

Future research should focus on optimizing the spatial presentation and concentration of the peptide within scaffolds to more precisely control cellular responses. Furthermore, combining C(YIGSR)₃-NH₂ with other bioactive motifs, such as the RGD sequence from fibronectin or the

IKVAV sequence from laminin, could create multi-functional scaffolds that engage multiple receptor types to elicit more complex and robust tissue-specific outcomes.

Figure 3: Logical relationship between the peptide's design rationale and its biological outcomes.

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- To cite this document: BenchChem. [Foundational Research on C(YIGSR)₃-NH₂ in Tissue Engineering: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126921#foundational-research-on-c-yigsr-3-nh2-in-tissue-engineering]

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